molecular formula C20H20FN3O3S2 B2607009 4-(N,N-dimethylsulfamoyl)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)benzamide CAS No. 1208642-16-3

4-(N,N-dimethylsulfamoyl)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)benzamide

Cat. No. B2607009
CAS RN: 1208642-16-3
M. Wt: 433.52
InChI Key: CWXOSZPTSODQLN-UHFFFAOYSA-N
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Description

4-(N,N-dimethylsulfamoyl)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)benzamide, also known as DMTB, is a small molecule compound that has been extensively studied for its potential use in scientific research. DMTB is a member of the sulfonamide family of compounds, which have been widely used in medicinal chemistry due to their diverse biological activities.

Scientific Research Applications

Synthesis of Fluorinated Pharmaceutical Compounds

The presence of a fluorophenyl group in this compound suggests its utility in the synthesis of fluorinated pharmaceuticals. Fluorine atoms can greatly influence the biological activity of pharmaceuticals by enhancing binding affinity and metabolic stability . This compound could serve as a precursor in the synthesis of various fluorinated analogs of therapeutic agents.

Development of Agrochemicals

The thiazolyl moiety is a common feature in many agrochemicals due to its ability to interact with various biological targets. This compound could be investigated for its potential use in developing new pesticides or herbicides that contain the thiazolyl group for improved efficacy .

Material Science Research

Benzamide derivatives are known for their applications in material science, particularly in the creation of novel polymers with specific properties. The compound could be used to synthesize new materials with enhanced thermal stability or unique electronic properties .

Cancer Research

Compounds with dimethylsulfamoyl groups have been explored for their anticancer properties. This particular compound could be a candidate for the development of new chemotherapeutic agents, especially those targeting solid tumors where fluorinated compounds have shown promise .

Biochemical Studies

The compound’s structure indicates potential for enzyme inhibition, which could be valuable in biochemical studies to understand disease mechanisms or develop new drugs. It could be used to study the inhibition of enzymes that are relevant in diseases such as diabetes or hypertension .

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reagent in mass spectrometry or chromatography to identify or quantify substances that have similar structural features, aiding in the detection of complex biomolecules .

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3S2/c1-24(2)29(26,27)18-9-5-14(6-10-18)19(25)22-12-11-17-13-28-20(23-17)15-3-7-16(21)8-4-15/h3-10,13H,11-12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXOSZPTSODQLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-dimethylsulfamoyl)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)benzamide

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